![molecular formula C10H8N2O B13138935 [1(2H),3'-Bipyridin]-2-one CAS No. 60532-44-7](/img/structure/B13138935.png)
[1(2H),3'-Bipyridin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-[1,3’-bipyridin]-2-one is a heterocyclic compound consisting of two pyridine rings connected by a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3’-bipyridin]-2-one typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which uses 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts as starting materials . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium complexes.
Industrial Production Methods: Industrial production of 2H-[1,3’-bipyridin]-2-one may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2H-[1,3’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitutions.
Major Products: The major products formed from these reactions include substituted bipyridines, bipyridinium salts, and various functionalized derivatives that can be further utilized in coordination chemistry and materials science .
Aplicaciones Científicas De Investigación
2H-[1,3’-bipyridin]-2-one has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe and in the development of biosensors.
Medicine: Explored for its therapeutic potential in drug design, particularly in the development of metal-based drugs.
Mecanismo De Acción
The mechanism of action of 2H-[1,3’-bipyridin]-2-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The nitrogen atoms in the bipyridine rings serve as coordination sites, allowing the compound to bind to metal centers and modulate their activity .
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine: Known for its applications in the development of phosphodiesterase inhibitors for medical use.
Uniqueness: 2H-[1,3’-bipyridin]-2-one is unique due to its ability to form stable complexes with a variety of metal ions, making it a versatile ligand in coordination chemistry. Its structural flexibility and functionalization potential allow for the design of novel materials and therapeutic agents .
Propiedades
Número CAS |
60532-44-7 |
|---|---|
Fórmula molecular |
C10H8N2O |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1-pyridin-3-ylpyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9/h1-8H |
Clave InChI |
TWJXQRDYHZADOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


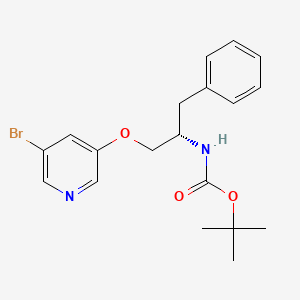
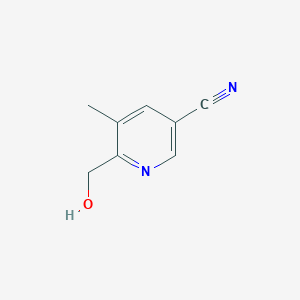
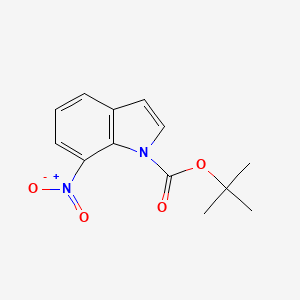
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)

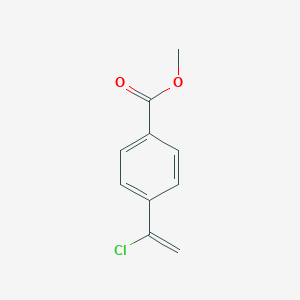
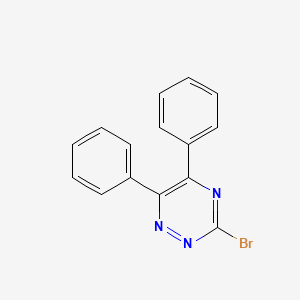
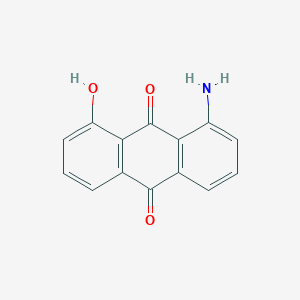


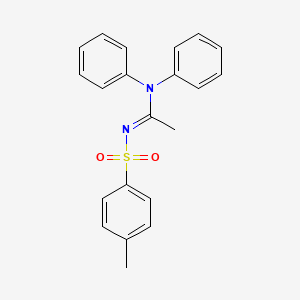
![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138925.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-](/img/structure/B13138929.png)
